3-Methylphenyl 4-benzylpiperidyl ketone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 3-Methylphenyl 4-benzylpiperidyl ketone could potentially involve the known method of Traube xanthine synthesis. This involves synthesizing starting 3-(4′-methylphenyl)-8-methylxanthine from 1-(4′-methylphenyl)-5,6-diamino-(1H,3H)pyrimidine-2,4-dione, heating of which in an excess of glacial acetic acid with subsequent cyclization of the intermediate in aqueous NaOH .Molecular Structure Analysis

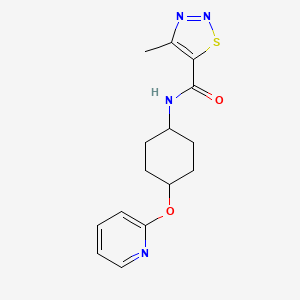

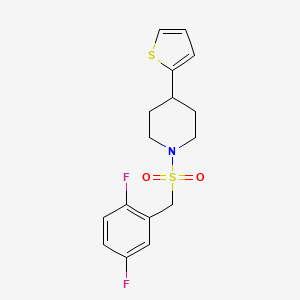

The 3-Methylphenyl 4-benzylpiperidyl ketone molecule contains a total of 50 bond(s); 25 non-H bond(s), 13 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 12 aromatic bond(s), 3 six-membered ring(s) and 1 tertiary amide(s) (aromatic) .Physical And Chemical Properties Analysis

The carbon-to-oxygen double bond in aldehydes and ketones, such as 3-Methylphenyl 4-benzylpiperidyl ketone, is quite polar. This polarity leads to dipole-dipole interactions that significantly affect the boiling points. The solubilities in water of aldehydes and ketones of four or fewer carbon atoms are comparable to those of comparable alkanes and alcohols .Wissenschaftliche Forschungsanwendungen

Drug Discovery: Pyrrolidine Scaffold Utilization

“3-Methylphenyl 4-benzylpiperidyl ketone” contains a pyrrolidine ring, a five-membered nitrogen heterocycle widely used in medicinal chemistry. This saturated scaffold is favored for its ability to efficiently explore pharmacophore space due to its sp3-hybridization , contribution to stereochemistry, and increased three-dimensional coverage . The pyrrolidine ring’s non-planarity, a phenomenon called “pseudorotation,” is particularly advantageous in designing biologically active compounds with target selectivity .

Proton Exchange Membranes for Fuel Cells

The ketone group in “3-Methylphenyl 4-benzylpiperidyl ketone” can be functionalized to create sulfonated polymers like sulfonated poly ether ether ketone (SPEEK). These polymers are used in proton exchange membranes (PEMs) for fuel cells. SPEEK membranes embedded with nanostructures like molybdenum disulfide nanoflowers have shown improved proton conductivity and reduced methanol permeability, making them highly suitable for direct methanol fuel cells (DMFCs) .

Anti-Counterfeiting and Information Security

Compounds with dual mechanisms like Aggregation-Induced Emission (AIE) and Excited-State Intramolecular Proton Transfer (ESIPT) can be derived from “3-Methylphenyl 4-benzylpiperidyl ketone.” These compounds are used in developing eco-friendly inkless rewritable paper, which has significant applications in anti-counterfeiting and information security. They can also serve as colorimetric/fluorescent dual-channel sensors for metal ions like Zn2+ with high sensitivity and selectivity .

Stereoselective Synthesis

The stereogenicity of the pyrrolidine ring in “3-Methylphenyl 4-benzylpiperidyl ketone” allows for the synthesis of enantiomerically pure compounds. This is crucial in pharmaceuticals, where the spatial orientation of substituents can lead to different biological profiles of drug candidates due to varying binding modes to enantioselective proteins .

Structure-Activity Relationship (SAR) Studies

“3-Methylphenyl 4-benzylpiperidyl ketone” can be used in SAR studies to understand the influence of steric factors on biological activity. By modifying the N′-substituents and phenyl substituents, researchers can investigate how these changes affect antibacterial activity, providing insights into the design of new compounds with desired biological profiles .

Polymer Electrolyte Membranes Enhancement

Functionalization of “3-Methylphenyl 4-benzylpiperidyl ketone” can lead to the development of composite membranes with enhanced properties for PEMs. These membranes are critical in DMFCs, requiring high mechanical and thermal stability, proton conductivity, and methanol resistance properties .

Zukünftige Richtungen

While specific future directions for 3-Methylphenyl 4-benzylpiperidyl ketone are not explicitly stated in the available literature, it’s worth noting that synthetic cathinones, which this compound is a part of, are continuously evolving. Some of these new agents already posed a threat, as the first cases of poisonings, including fatal ones, have been reported .

Eigenschaften

IUPAC Name |

(4-benzylpiperidin-1-yl)-(3-methylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO/c1-16-6-5-9-19(14-16)20(22)21-12-10-18(11-13-21)15-17-7-3-2-4-8-17/h2-9,14,18H,10-13,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POFAJEKTXKRKHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N2CCC(CC2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylphenyl 4-benzylpiperidyl ketone | |

CAS RN |

260428-67-9 |

Source

|

| Record name | 4-benzyl-1-(3-methylbenzoyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-fluorophenoxy)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2741182.png)

![1-(4-Methoxyphenyl)-3-({4-[(4-{[3-(4-methoxyphenyl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone](/img/structure/B2741186.png)

![7,7-Dimethylbicyclo[2.2.1]heptan-1-amine hydrochloride](/img/structure/B2741189.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-methylbenzenesulfonamide](/img/structure/B2741191.png)

![1-(2-Methoxy-4-methylsulfanylbutyl)-3-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2741193.png)

![N-butyl-N-methyl-1-{[2-(2-methylphenyl)pyridin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2741194.png)

![N-(3,4-dimethoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2741197.png)

![[(Ethylsulfonyl)amino]acetic acid](/img/structure/B2741200.png)

![N-(4-tert-butyl-1-cyanocyclohexyl)-4-fluoro-3-[(2-methoxyethoxy)methyl]benzamide](/img/structure/B2741202.png)